molecular formula C14H17N5 B2733633 2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine CAS No. 2034515-64-3

2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

Cat. No.: B2733633
CAS No.: 2034515-64-3
M. Wt: 255.325
InChI Key: AXZXSZNDURIQOW-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a pyridin-2-yl group and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Scientific Research Applications

2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its antitumor and antifibrotic activities, showing promise in the treatment of various diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial and antitumor effects. The compound’s antifibrotic activity is attributed to its ability to inhibit collagen production and deposition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is unique due to its specific combination of a pyrimidine core, pyridin-2-yl group, and piperazine moiety.

Properties

IUPAC Name

2-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-12-15-7-5-14(17-12)19-10-8-18(9-11-19)13-4-2-3-6-16-13/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZXSZNDURIQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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